

8-Demethoxycephatonine HPLC analysis method

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Compound of Interest

Compound Name: 8-Demethoxycephatonine

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An HPLC-Based Application Note for the Analysis of **8-Demethoxycephatonine**

For researchers, scientists, and professionals in drug development, this document provides a detailed application note and protocol for the High-Performance Liquid Chromatography (HPLC) analysis of **8-Demethoxycephatonine**, an isoquinoline alkaloid isolated from *Sinomenium acutum*.^{[1][2]}

Introduction

8-Demethoxycephatonine is an isoquinoline alkaloid with the molecular formula $C_{19}H_{23}NO_4$ and a molecular weight of 329.39.^[2] As a compound of interest in natural product research and drug discovery, a reliable analytical method for its quantification is essential. This application note details a robust HPLC method developed for the separation and quantification of **8-Demethoxycephatonine**. The described method is based on established principles for the analysis of structurally related Cephalotaxus alkaloids and provides a framework for routine analysis and quality control.

Experimental

Instrumentation and Materials

- HPLC System: An Agilent 1260 Infinity II Quat Pump system equipped with a variable wavelength detector, autosampler, and column compartment is recommended.
- Column: A YMC Pack Pro C18 column (4.6 × 250 mm, 5 μm) is suitable for this analysis.

- Solvents: HPLC-grade acetonitrile, methanol, and water are required.
- Reagents: Ammonium acetate and formic acid for buffer preparation.
- Standard: **8-Demethoxycephatonine** reference standard.

Chromatographic Conditions

A gradient elution is proposed to ensure optimal separation of **8-Demethoxycephatonine** from potential matrix components. The method parameters are summarized in the table below.

Parameter	Condition
Column	YMC Pack Pro C18 (4.6 × 250 mm, 5 µm)
Mobile Phase A	10 mM Ammonium acetate in water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile:Methanol (80:20, v/v)
Gradient	0-5 min, 10-30% B; 5-25 min, 30-70% B; 25-30 min, 70-10% B
Flow Rate	1.0 mL/min
Column Temperature	30°C
Detection Wavelength	290 nm
Injection Volume	10 µL

Standard and Sample Preparation

Standard Solution Preparation:

- Accurately weigh 10 mg of **8-Demethoxycephatonine** reference standard.
- Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
- Perform serial dilutions with the mobile phase to prepare a series of calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

- Filter all solutions through a 0.45 µm syringe filter before injection.

Sample Preparation (from plant material):

- Grind dried plant material to a fine powder.
- Extract 1 g of the powder with 20 mL of methanol using sonication for 30 minutes.
- Centrifuge the extract at 4000 rpm for 15 minutes.
- Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.

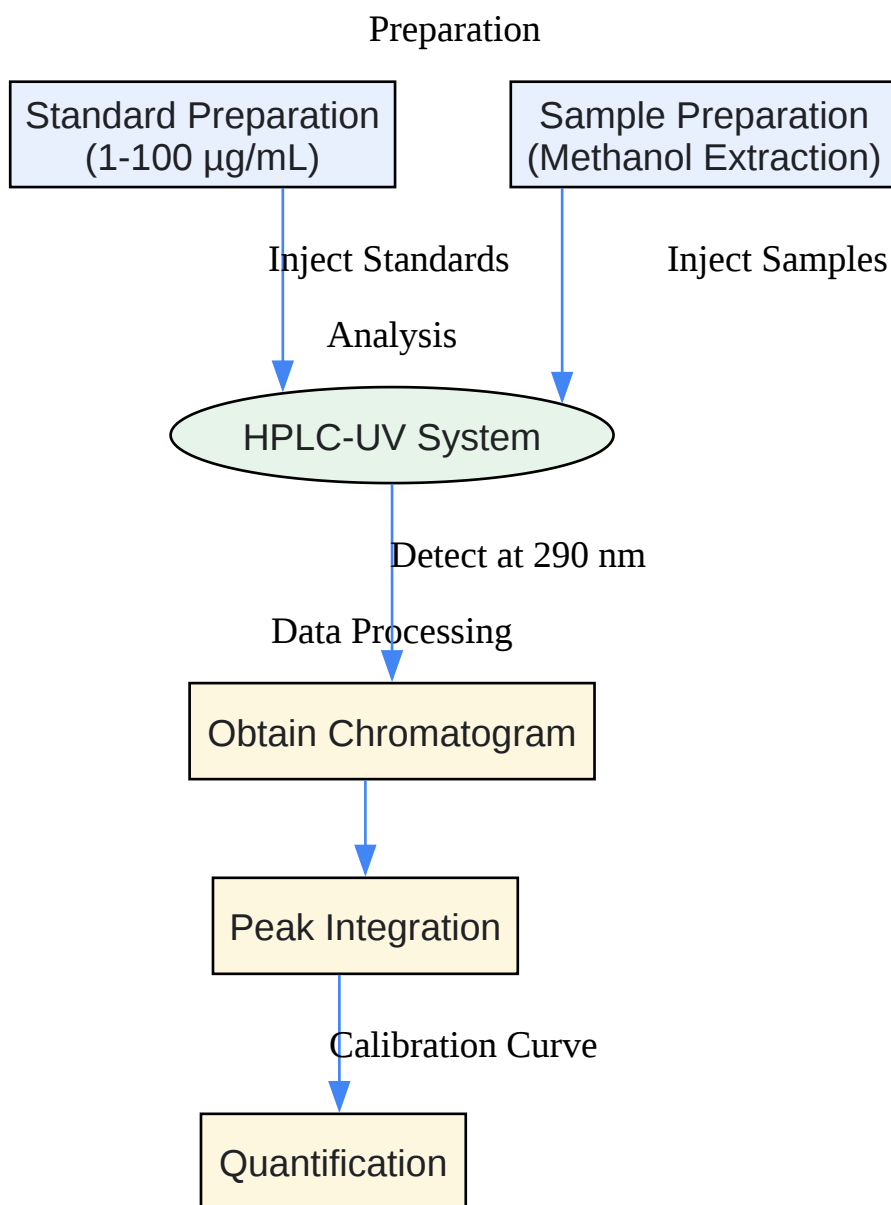
Method Validation Parameters

The following parameters should be assessed to validate the analytical method.

Parameter	Specification
Linearity	$R^2 > 0.999$ for the calibration curve
Precision (RSD%)	< 2% for intra-day and inter-day measurements
Accuracy (Recovery %)	95 - 105%
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1

Experimental Workflow

The overall workflow for the HPLC analysis of **8-Demethoxycephatnine** is depicted in the following diagram.



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Caption: Workflow for the HPLC analysis of **8-Demethoxycephatnine**.

Conclusion

This application note provides a comprehensive protocol for the HPLC analysis of **8-Demethoxycephatnine**. The outlined method, including sample preparation, chromatographic conditions, and validation parameters, offers a reliable and reproducible

approach for the quantification of this isoquinoline alkaloid in various sample matrices. The provided workflow diagram visually summarizes the key steps of the analytical process. This method is intended to serve as a valuable resource for researchers and scientists engaged in the study and development of natural products.

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References

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